molecular formula C9H8N2O B13028889 6-Methoxycinnoline

6-Methoxycinnoline

Cat. No.: B13028889
M. Wt: 160.17 g/mol
InChI Key: ZIZYSKVMWOOJHX-UHFFFAOYSA-N
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Description

6-Methoxycinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxycinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxyacetylene under basic conditions to form the desired cinnoline ring system. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydrocinnoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Functionalized cinnoline derivatives with various substituents.

Scientific Research Applications

6-Methoxycinnoline has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxycinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the cinnoline ring.

Comparison with Similar Compounds

    Cinnoline: The parent compound of 6-Methoxycinnoline, lacking the methoxy group.

    Quinoline: A structurally similar compound with a nitrogen atom in the ring system.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its interaction with biological targets compared to its non-methoxylated counterparts.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methoxycinnoline

InChI

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(6-8)4-5-10-11-9/h2-6H,1H3

InChI Key

ZIZYSKVMWOOJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

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